Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine
Description
Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine is a fluorinated amine derivative characterized by a benzyl group, a 2,2,2-trifluoroethyl chain, and a 3,5-bis(trifluoromethyl)phenyl substituent. Its synthesis involves challenges in introducing the 3,5-bis(trifluoromethyl) group onto primary amines, as direct methods often fail due to steric and electronic hindrance . Alternative pathways, such as reductive amination or nucleophilic aromatic substitution, are employed to achieve functionalization . The compound’s trifluoromethyl groups enhance electron-withdrawing effects, increasing the acidity of adjacent protons, which is critical in organocatalytic applications .
Properties
IUPAC Name |
N-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F9N/c18-15(19,20)12-6-11(7-13(8-12)16(21,22)23)14(17(24,25)26)27-9-10-4-2-1-3-5-10/h1-8,14,27H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVQATXZYQEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine involves the reaction between benzylamine and 1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl chloride. This reaction typically requires a base like sodium hydride or potassium carbonate to deprotonate the amine, facilitating nucleophilic substitution. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dichloromethane at ambient to slightly elevated temperatures.
Industrial Production Methods
Industrial production often scales up this synthesis route, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and catalytic processes may be employed to ensure efficient production. Purification steps such as recrystallization or chromatographic techniques are crucial to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromic acid, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine, though typically, the trifluoromethyl groups are resistant to reduction.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, particularly at the benzyl position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, methanol.
Major Products Formed
The major products depend on the specific reactions:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of secondary amines or hydrocarbons.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine serves as a building block for the synthesis of more complex molecules. Its unique properties due to the trifluoromethyl groups make it valuable in designing new materials and catalysts.
Biology and Medicine
In biology and medicine, it is explored for its potential as a pharmaceutical intermediate. Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The effects of Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine are largely due to its trifluoromethyl groups. These groups enhance the lipophilicity and electron-withdrawing properties of the compound, affecting its interaction with biological targets. The molecular targets and pathways involved typically include enzymes and receptors where trifluoromethyl groups improve binding affinity and metabolic stability.
Comparison with Similar Compounds
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- Structure : Contains a benzene-1,2-diamine backbone with a 3,5-bis(trifluoromethyl)benzyl group.
- Synthesis : Prepared via nucleophilic aromatic substitution and nitro group reduction, but attempts to introduce trifluoromethyl groups directly onto amines were unsuccessful .
- Applications: Used in organocatalysts; however, its catalytic performance in asymmetric reactions showed low enantioselectivity (up to 72% ee) .
- Key Difference : Lacks the trifluoroethyl chain, reducing steric bulk and electronic effects compared to the target compound.
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
- Structure : A simpler ethylamine derivative with a methyl group and 3,5-bis(trifluoromethyl)phenyl substituent.
- Properties : Soluble in organic solvents; trifluoromethyl groups enhance stability and acidity .
- Applications : Primarily used as a chiral building block in pharmaceuticals.
- Key Difference : Absence of benzyl and trifluoroethyl groups limits its utility in catalysis, where steric bulk is often advantageous .
Benzyl {1-[3,5-Bis(trifluoromethyl)phenyl]-1-oxo-2-propanyl}carbamate
- Structure : Features a carbamate group and ketone moiety instead of an amine.
- Molecular Weight : 419.321 g/mol .
- Applications : Likely used in medicinal chemistry due to its carbamate group, which modulates bioavailability.
- Key Difference : The carbamate functional group reduces basicity compared to amines, altering reactivity in catalytic systems .
N1-Benzyl-3-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropane-1,2-diamine Bis(trifluoroacetate)
- Structure : A diamine with trifluoroacetate counterions and additional methyl groups.
- Synthesis : Produced via deprotection of a tert-butyl carbamate intermediate .
- Properties : High solubility in polar solvents due to ionic trifluoroacetate groups.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Backbone | Key Substituents | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Amine | Benzyl, 2,2,2-trifluoroethyl, 3,5-bis(CF₃)Ph | Amine | ~435* |
| N1-(3,5-Bis(CF₃)benzyl)benzene-1,2-diamine | Benzene-1,2-diamine | 3,5-Bis(CF₃)benzyl | Amine | ~428* |
| (R)-1-[3,5-Bis(CF₃)Ph]ethylamine | Ethylamine | 3,5-Bis(CF₃)Ph, methyl | Amine | 267.19 |
| Benzyl {1-[3,5-Bis(CF₃)Ph]-1-oxo-propanyl}carbamate | Propanyl | 3,5-Bis(CF₃)Ph, benzyl, ketone | Carbamate | 419.32 |
*Estimated based on analogous structures.
Biological Activity
Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C21H19F6N
Molecular Weight : 447.37 g/mol
CAS Number : 287930-75-0
The compound features a benzyl group attached to a trifluoroethyl moiety, which is further substituted with a 3,5-bis(trifluoromethyl)phenyl group. The presence of multiple trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Starting Materials : The synthesis begins with commercially available 3,5-bis(trifluoromethyl)benzylamine.
- Formation of the Trifluoroethyl Group : This is achieved through nucleophilic substitution reactions involving trifluoroacetic anhydride or similar reagents.
- Final Coupling Reaction : The benzylamine is coupled with the trifluoroethyl derivative to yield the final product.
Anticancer Properties
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit enhanced anticancer activity. For example:
- In Vitro Studies : this compound has shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study published in MDPI demonstrated that related compounds with similar structural motifs exhibited significant cytotoxicity against MCF-7 breast cancer cells at micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary tests indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is hypothesized to be due to membrane disruption and interference with bacterial protein synthesis.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the safety profile:
- Toxicity Studies : Initial toxicity assessments indicate moderate toxicity at higher concentrations. Careful dose optimization is required for therapeutic applications.
- Safety Measures : Standard safety protocols should be followed when handling this compound due to its potential irritant effects on skin and eyes .
Q & A
Q. What are the recommended synthetic routes for Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine, and how do reaction conditions influence yield?
Answer: The synthesis of benzylamine derivatives typically involves nucleophilic substitution or reductive amination. For example:
- Stepwise alkylation : In analogous compounds like 3,5-bis(trifluoromethyl)aniline derivatives (), trifluoroethyl groups are introduced via alkylation using reagents such as 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Purification : Liquid-liquid extraction (e.g., using dichloromethane/water) and column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for isolating the target compound.
Q. Key Optimization Parameters :
Reference : (synthesis of benzylamine derivatives), (trifluoromethyl group handling).
Q. How can researchers characterize the thermal stability and phase-change behavior of this compound?
Answer:
- Differential Scanning Calorimetry (DSC) : Measures melting points and decomposition temperatures. For related trifluoromethylated amines, melting points often exceed 150°C due to strong C–F bonding ().
- Boiling Point Data : Reduced-pressure boiling points (e.g., 358 K at 0.02 bar for 3,5-bis(trifluoromethyl)aniline derivatives) suggest volatility under vacuum, critical for distillation purification ().
Q. How can computational modeling predict the electronic effects of the 3,5-bis(trifluoromethyl)phenyl group on amine reactivity?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing effects of CF₃ groups, which stabilize adjacent carbocations but deactivate the amine toward electrophilic substitution.
- Hammett Parameters : The σmeta value for CF₃ (~0.54) indicates strong electron withdrawal, reducing basicity of the amine ().
Case Study :
For 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid (), CF₃ groups decrease pKₐ of the amine by ~2 units compared to non-fluorinated analogs.
Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylated amines?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., solvent polarity, pH) across studies. For example, fluorinated amines may show variable solubility in aqueous buffers, affecting IC₅₀ values ().
- Control Experiments : Test metabolite interference (e.g., hydrolysis products like 3,5-bis(trifluoromethyl)aniline) using HPLC-MS ().
Q. Data Discrepancy Example :
| Study | Reported IC₅₀ (μM) | Assay Conditions | Likely Cause of Variation |
|---|---|---|---|
| A | 0.5 | 10% DMSO/PBS | Solvent-induced aggregation |
| B | 5.2 | 100% PBS | Poor solubility |
Reference : (biological applications), (degradation pathways).
Q. How can researchers design analogs to improve the metabolic stability of this compound?
Answer:
- Isosteric Replacement : Replace labile groups (e.g., ester linkages) with trifluoromethyl or benzyl ethers to resist enzymatic hydrolysis ().
- Deuterium Labeling : Introduce deuterium at α-positions to the amine to slow CYP450-mediated oxidation (no direct evidence but inferred from ’s safety protocols).
Synthetic Example :
Replace the 2,2,2-trifluoroethyl group with a deuterated 2,2,2-trifluoroethyl-d₃ moiety to enhance half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
